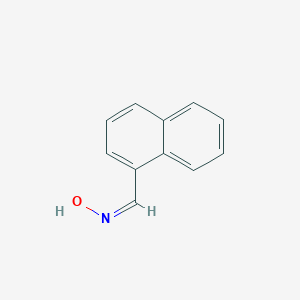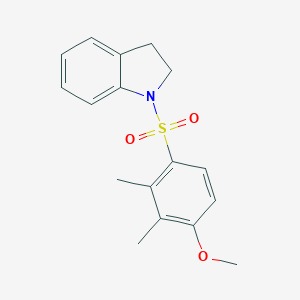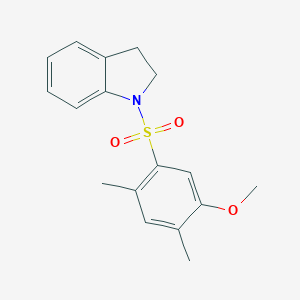
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that contains a thienylmethyl group and a bromine atom. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research applications due to its unique properties. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that this compound acts as an inhibitor of various enzymes by binding to their active sites. It has also been suggested that this compound may interfere with the function of ion channels and receptors in the cell membrane, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which play a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its unique properties. This compound has been shown to have a high affinity for various enzymes and receptors, making it a useful tool for studying their function. Additionally, this compound is relatively easy to synthesize and has a relatively high yield. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, glaucoma, and neurological disorders. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of this compound in different cell types and animal models may provide new insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-bromo-4,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonamide with 2-thienylmethanamine in the presence of a base such as sodium hydride. The reaction results in the formation of the desired compound with a yield of around 60%.
properties
Molecular Formula |
C13H14BrNO2S2 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-9-6-12(14)13(7-10(9)2)19(16,17)15-8-11-4-3-5-18-11/h3-7,15H,8H2,1-2H3 |
InChI Key |
NCYGDRBCXAPAEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)





![2,3-dichloro-6-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B224815.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)


